N-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
“N-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” is a complex organic compound. The compound contains a 1,4-dioxa-8-azaspiro[4.5]decane moiety, which is a heterocyclic compound .
Synthesis Analysis
The synthesis of 1,4-dioxa-8-azaspiro[4.5]decane has been reported in the literature. It has been used in the synthesis of 1,4-dioxa-8-azaspiro[4,5]deca spirocyclotriphosphazenes . The synthesis of the complete compound “this compound” would likely involve further steps, but specific details are not available in the search results.Molecular Structure Analysis
The molecular structure of 1,4-dioxa-8-azaspiro[4.5]decane includes a seven-membered ring with two oxygen atoms and one nitrogen atom . The complete structure of “this compound” would be more complex due to the additional functional groups present.Physical And Chemical Properties Analysis
The physical and chemical properties of 1,4-dioxa-8-azaspiro[4.5]decane include a boiling point of 108-110°C, a density of 1.117 g/mL at 20°C, and a refractive index of 1.4819 . The properties of the complete compound “this compound” may vary due to the additional functional groups present.Scientific Research Applications
Electrophile Aminierung von C‐H‐aciden Verbindungen
This study discusses the reactions of 1-oxa-2-azaspiro[2.5]octane with malonic and cyanoacetic acid derivatives among other C-H acids, leading to the synthesis of various compounds, including those involving 1,4-diazaspiro[4.5]decanones. This work illustrates the application of related spirocyclic compounds in the electrophilic amination of C-H-acidic compounds, showcasing the versatility of these structures in organic synthesis (Andreae et al., 1992).
Anticancer and Antidiabetic Applications
A novel series of spirothiazolidines analogs, including structures similar to the query compound, were synthesized and demonstrated significant anticancer and antidiabetic activities. This highlights the potential therapeutic applications of such spirocyclic compounds in the treatment of cancer and diabetes (Flefel et al., 2019).
Pharmacological Evaluation
Spiro[4.5]decane derivatives have been evaluated for their dopamine agonist activity, indicating the potential use of these compounds in the development of treatments for conditions associated with dopamine dysregulation (Brubaker & Colley, 1986).
Anticonvulsant Activity
Fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione derivatives were synthesized and showed promising results as anticonvulsants in various tests, illustrating the compound's relevance in researching treatments for epilepsy (Obniska et al., 2006).
Removal Efficiency for Water-Soluble Carcinogenic Dyes
A Mannich base derivative of a calix[4]arene, incorporating the 1,4-dioxa-8-azaspiro[4.5]decane structure, demonstrated high efficiency in removing carcinogenic azo dyes from water, suggesting applications in environmental clean-up and water purification processes (Akceylan et al., 2009).
Safety and Hazards
The safety and hazards associated with 1,4-dioxa-8-azaspiro[4.5]decane include skin irritation, serious eye irritation, and potential respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/eye protection/face protection, and washing with plenty of water if in contact with skin or eyes .
properties
IUPAC Name |
N-[4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)phenyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5/c1-23-13-16(18(22-23)27-2)17(25)21-15-5-3-14(4-6-15)19(26)24-9-7-20(8-10-24)28-11-12-29-20/h3-6,13H,7-12H2,1-2H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDMTDGNUOEOEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C(=O)N3CCC4(CC3)OCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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